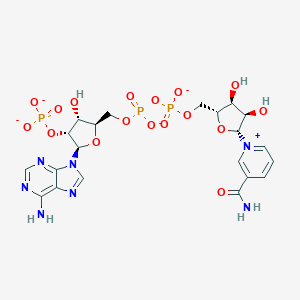

Triphosphopyridine nucleotide

Übersicht

Beschreibung

Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) ist ein Coenzym, das eine entscheidende Rolle in verschiedenen biochemischen Prozessen spielt. Es ist an anabolen Reaktionen beteiligt, wie dem Calvin-Zyklus und der Synthese von Lipiden und Nukleinsäuren, die Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) als Reduktionsmittel benötigen . Diese Verbindung ist für alle Formen des zellulären Lebens unerlässlich und beteiligt sich an Oxidations-Reduktions-Reaktionen .

Wissenschaftliche Forschungsanwendungen

Nicotinamide adenine dinucleotide phosphate (hydrate) has numerous scientific research applications. In chemistry, it is used as a coenzyme in redox reactions. In biology, it plays a vital role in cellular metabolism and energy production. In medicine, it is studied for its potential therapeutic effects in conditions such as ischemic stroke, where it has been shown to provide neuroprotection by reducing oxidative stress . In industry, it is used in the production of various biochemicals through microbial fermentation processes .

Wirkmechanismus

Target of Action

TPN primarily targets enzymes involved in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses . It serves as a reducing agent or a ‘hydrogen source’ in these reactions .

Mode of Action

TPN interacts with its target enzymes by providing the necessary reducing power for the reactions. In its reduced form, NADPH, it donates electrons to these reactions . This electron donation results in the reduction of other molecules, facilitating various biochemical reactions.

Biochemical Pathways

TPN plays a significant role in the Calvin cycle, lipid synthesis, and nucleic acid synthesis . It is also involved in the pentose phosphate pathway, which is the primary source of NADPH in non-photosynthetic organisms . The pentose phosphate pathway also produces pentose, another important part of NAD(P)H, from glucose .

Pharmacokinetics

The details of TPN’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are complex and beyond the scope of this article. It’s worth noting that tpn is synthesized from nad+ via the action of nad+ kinase .

Result of Action

The action of TPN results in the reduction of other molecules in various biochemical reactions. This facilitates processes such as the Calvin cycle and the synthesis of lipids and nucleic acids . The reduced form of TPN, NADPH, is crucial for these reactions .

Action Environment

The action of TPN can be influenced by various environmental factors. For instance, in photosynthetic organisms like plants, light-dependent reactions of photosynthesis produce NADPH . In non-photosynthetic organisms, the pentose phosphate pathway is the primary source of NADPH .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triphosphopyridine nucleotide is involved in redox reactions, particularly in the reduction of protons to form hydrogen and in the Calvin cycle of photosynthesis . It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6P-DH) . The reduced form, NADPH, is a potent reductant used by the cell for anabolic reactions that require reducing equivalents .

Cellular Effects

This compound influences cell function by participating in various biochemical reactions. It plays a crucial role in the Calvin cycle of photosynthesis, leading to the production of NADPH, which is then used to fix carbon dioxide into glucose . It is also essential in many redox reactions, particularly those involving the reduction of glucose-6-phosphate to ribulose-5-phosphate in the pentose phosphate pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in redox reactions. It is reduced to NADPH by enzymes such as glucose-6-phosphate dehydrogenase (G6P-DH) . The reduced form, NADPH, then serves as a reducing agent in various biosynthetic pathways, including the synthesis of fatty acids and cholesterol .

Temporal Effects in Laboratory Settings

It is known that its activity is distributed throughout the cytoplasm in granules too fine to be considered mitochondria .

Metabolic Pathways

This compound is involved in various metabolic pathways. It participates in the pentose phosphate pathway, where it is reduced to NADPH for use in biosynthetic processes . It also plays a role in the Calvin cycle of photosynthesis .

Subcellular Localization

It has been observed that its diaphorase activity is distributed throughout the cytoplasm in granules too fine to be considered mitochondria .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) wird aus Nicotinamid-adenin-dinukleotid (NAD) durch Addition einer Phosphatgruppe an der 2'-Position des Ribose-Rings synthetisiert, der den Adenin-Rest trägt . Diese Reaktion wird durch das Enzym NAD-Kinase katalysiert. Die Synthese kann über den De-novo-Weg oder den Salvage-Weg erfolgen, wobei letzterer die Umwandlung von Nicotinamid zu Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) durch die Wirkung von ADP-Ribosylcyclase beinhaltet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) erfolgt in der Regel durch mikrobielle Fermentationsprozesse. Spezielle Stämme von Bakterien oder Hefen werden genetisch so verändert, dass sie die Enzyme zur Synthese von Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) überproduzieren. Die Fermentationsbrühe wird dann aufgearbeitet, um die Verbindung zu extrahieren und zu reinigen .

Analyse Chemischer Reaktionen

Reaktionstypen: Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. In seiner oxidierten Form wirkt es als Elektronenakzeptor, während es in seiner reduzierten Form (NADPH) als Elektronendonor wirkt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) verwendet werden, umfassen Glucose-6-phosphat-Dehydrogenase, die die Reduktion von Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) zu NADPH im Pentosephosphatweg katalysiert . Andere Enzyme, wie z. B. NADP+-Phosphatase, können NADPH wieder in NADH umwandeln, um ein Gleichgewicht zu halten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) gebildet werden, umfassen NADPH, das in verschiedenen Biosynthesewegen verwendet wird, und Nicotinamid, das ein Produkt der NADP+-Hydrolyse ist .

Wissenschaftliche Forschungsanwendungen

Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) hat zahlreiche wissenschaftliche Forschungsanwendungen. In der Chemie wird es als Coenzym in Redoxreaktionen verwendet. In der Biologie spielt es eine wichtige Rolle im Zellstoffwechsel und in der Energiegewinnung. In der Medizin wird es wegen seiner potenziellen therapeutischen Wirkungen bei Erkrankungen wie dem ischämischen Schlaganfall untersucht, bei denen es nachweislich durch Reduzierung des oxidativen Stresses Neuroprotektion bietet . In der Industrie wird es bei der Produktion verschiedener biochemischer Stoffe durch mikrobielle Fermentationsprozesse eingesetzt .

Wirkmechanismus

Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) entfaltet seine Wirkungen, indem es als Coenzym in Redoxreaktionen fungiert. Es überträgt Elektronen und Wasserstoffatome auf verschiedene Substrate und erleichtert so deren Reduktion. Dieser Prozess ist entscheidend für die Aufrechterhaltung der zellulären Redoxhomöostase und die Regulation des biosynthetischen Stoffwechsels . Zu den molekularen Zielstrukturen von Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) gehören Enzyme wie Glucose-6-phosphat-Dehydrogenase und NADP+-Phosphatase .

Vergleich Mit ähnlichen Verbindungen

Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) ähnelt Nicotinamid-adenin-dinukleotid (NAD) darin, dass beide Coenzymen sind, die an Redoxreaktionen beteiligt sind. Nicotinamid-adenin-dinukleotid-phosphat (Hydrat) besitzt eine zusätzliche Phosphatgruppe, die es ihm ermöglicht, an verschiedenen biochemischen Wegen teilzunehmen . Andere ähnliche Verbindungen sind Flavin-adenin-dinukleotid (FAD) und Flavin-mononukleotid (FMN), die ebenfalls als Elektronenträger in Redoxreaktionen fungieren .

Liste ähnlicher Verbindungen

- Nicotinamid-adenin-dinukleotid (NAD)

- Flavin-adenin-dinukleotid (FAD)

- Flavin-mononukleotid (FMN)

Eigenschaften

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXINKUBYWONI-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889327 | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white solid; [Merck Index], Solid | |

| Record name | NADP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-59-8 | |

| Record name | NADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide adenine dinucleotide phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinamide-adenine dinucleotide phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

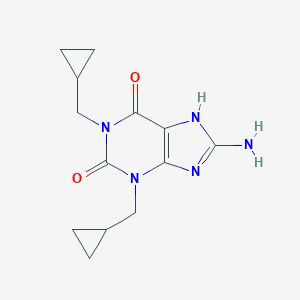

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

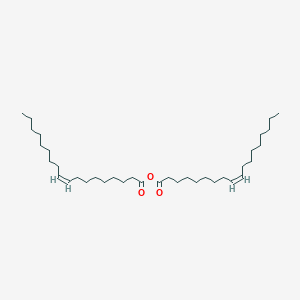

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)